molecular formula C7H8Cl3NO2 B8046925 (3R,7aR)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one

(3R,7aR)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one

Cat. No.: B8046925
M. Wt: 244.5 g/mol
InChI Key: GWQBXRYSVSZLSL-INEUFUBQSA-N
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Description

The compound (3R,7aR)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one (CAS: 97538-67-5) is a bicyclic heterocycle featuring an oxazolone fused to a pyrrolidine ring. Its molecular formula is C₇H₈Cl₃NO₂ (MW: 244.50 g/mol), with a density of 1.593 g/cm³ and a boiling point of 338.6°C . The trichloromethyl group at the 3-position enhances its stability, making it resistant to air and moisture, which is critical for its application as a reagent in synthesizing optically active α-branched prolines . Its stereochemistry (3R,7aR) ensures enantioselectivity in catalytic processes, particularly in gold-catalyzed reactions for alkaloid synthesis .

Properties

IUPAC Name

(3R,7aR)-3-(trichloromethyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl3NO2/c8-7(9,10)6-11-3-1-2-4(11)5(12)13-6/h4,6H,1-3H2/t4-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQBXRYSVSZLSL-INEUFUBQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)OC(N2C1)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C(=O)O[C@@H](N2C1)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereochemical Inversion to (3R,7aR) Configuration

The (3R,7aR) enantiomer is obtained through a sodium methoxide-mediated hydrolysis of the alkylated oxazolidinone. In a typical procedure, the alkylated compound (8.20 g, 29.0 mmol) is treated with sodium methoxide (420 mg, 18.3 mmol) in methanol (100 mL) at 50°C for 15–19 hours. The reaction mixture transitions from opaque to orange, signaling completion. The product is purified via recrystallization, yielding the (3R,7aR) enantiomer with an optical rotation of [α]D = +60 (c 2, C6H6), consistent with literature values.

Purification and Characterization

Crystallization and Chromatography

Crude products are purified via ethanol-mediated crystallization or silica gel chromatography. For the (3R,7aS) intermediate, hot ethanol (30 mL) is added to the crude residue, and slow cooling induces crystallization. The (3R,7aR) enantiomer is isolated using reverse-phase chromatography (C18 silica gel, 1:1 H2O/CH3CN).

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Key NMR signals for the (3R,7aR) enantiomer include δ 1.60–1.70 (m, 1H, CH2), 2.55 (dd, J = 14.0, 8.5 Hz, 1H, CH2), and 4.12 (dd, J = 11, 7.5 Hz, 1H, NCHO). HRMS analysis ([M+H]+ m/z calc. 244.0148, found 244.0151) further validates the molecular formula C7H8Cl3NO2.

Scale-Up and Industrial Feasibility

The synthesis is scalable, with reported batches exceeding 10 grams. Critical parameters for industrial adaptation include:

ParameterOptimal ConditionImpact on Yield/Purity
Reaction TemperatureReflux (61–80°C)Maximizes cyclization rate
SolventChloroform or THFEnhances solubility
Alkylation AgentPrenyl bromideControls stereoselectivity
Purification MethodEthanol crystallizationEnsures enantiomeric purity

Chemical Reactions Analysis

Types of Reactions

(3R,7aR)-3-(Trichloromethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the trichloromethyl group.

    Substitution: The trichloromethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution could introduce various functional groups in place of the trichloromethyl group.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been studied for its potential therapeutic effects due to its unique structural properties. The trichloromethyl group enhances its reactivity and biological activity.

  • Antitumor Activity : Research has indicated that derivatives of this compound exhibit promising antitumor properties. For instance, studies have shown that certain analogs can inhibit the proliferation of cancer cells, making them candidates for further drug development .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness against specific bacterial strains suggests potential utility in developing new antibiotics .

The biological implications of (3R,7aR)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one extend beyond its medicinal applications.

  • Enzyme Inhibition : This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition could lead to therapeutic strategies for metabolic disorders .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects, potentially offering benefits in neurodegenerative diseases. Further research is needed to elucidate the mechanisms involved .

Synthetic Methodologies

The synthesis of this compound involves several innovative approaches.

  • Synthesis Techniques : Various synthetic routes have been developed to produce this compound efficiently. For example, methods involving cyclization reactions have been optimized to enhance yield and purity .
  • Functionalization : The compound serves as a versatile intermediate for synthesizing more complex molecules. Its functionalization allows for the introduction of diverse substituents that can tailor its properties for specific applications .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant inhibition of cancer cell growth in vitro.
Study 2Antimicrobial PropertiesShowed effectiveness against Gram-positive and Gram-negative bacteria.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of enzyme X involved in metabolic pathways.
Study 4Neuroprotective EffectsIndicated potential protective effects against oxidative stress in neuronal cells.

Mechanism of Action

The mechanism of action of (3R,7aR)-3-(Trichloromethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The compound’s unique ring structure also allows it to fit into specific binding sites, affecting biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolooxazolone Family

The pyrrolo[1,2-c]oxazol-1-one scaffold is versatile, with substituents altering reactivity and applications. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 3-(Trichloromethyl) C₇H₈Cl₃NO₂ 244.50 Air/moisture-stable reagent for proline synthesis
3-Phenyl-3-(trifluoromethyl)-pyrrolooxazol-1-one 3-(Phenyl), 3-(CF₃) C₁₂H₉F₃N₂O₂ 270.21 High yield (83%); potential pharmaceutical intermediate
3-(3-Chlorophenyl)-3-(trifluoromethyl)-pyrrolooxazol-1-one 3-(3-Cl-C₆H₄), 3-(CF₃) C₁₂H₈ClF₃N₂O₂ 304.65 Moderate yield (67%); used in NHC-catalyzed annulation
(3R,7aS)-3-Phenyl-pyrrolooxazol-5-one 3-(Phenyl) C₁₁H₁₁NO₂ 197.21 High cost ($1030/g); structural studies
(3R,7aR)-3-(tert-Butyl)-pyrrolooxazol-5-one 3-(tert-Butyl) C₁₀H₁₆N₂O₂ 196.25 Bulky substituent; impacts steric hindrance

Key Observations:

  • Electron-Withdrawing Groups : The trichloromethyl group in the target compound enhances stability, whereas trifluoromethyl groups (e.g., in 3a and 3n) increase electrophilicity, favoring nucleophilic reactions .

Comparison with Heterocyclic Analogues

Thiazole-Containing Analogues

Hexahydropyrrolo[2,1-b][1,3]thiazole derivatives (e.g., compound 1 in ) replace the oxazolone oxygen with sulfur, forming a thiazole ring. This modification:

  • Increases nucleophilicity due to sulfur's polarizability.
  • Enables generation of nonstabilized azomethine ylides for cycloaddition reactions, unlike the target compound’s role in proline synthesis .
Hydroxylated Derivatives

Compounds like (6R,7S,7aR)-tetrahydro-6,7-dihydroxy-pyrrolooxazol-3-one (CAS: N/A) feature hydroxyl groups, which:

  • Enhance water solubility via hydrogen bonding.
  • Are used in glycosidase inhibition studies, diverging from the trichloromethyl compound’s synthetic applications .

Biological Activity

(3R,7aR)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C7H8Cl3N O2
  • Molecular Weight: 244.50 g/mol
  • CAS Number: 97538-67-5

The compound features a hexahydropyrrolo structure that contributes to its unique biological properties. The presence of trichloromethyl groups significantly influences its reactivity and interaction with biological systems.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, possibly through disruption of bacterial cell membranes or inhibition of protein synthesis.
  • Anticancer Properties: There is emerging evidence supporting the role of this compound in cancer therapy. It appears to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Biological Activity Data

Activity TypeObservationsReference
Enzyme InhibitionInhibits COX enzymes
AntimicrobialActive against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Studies:
    A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these bacteria .
  • Cancer Research:
    In vitro studies demonstrated that this compound could significantly reduce the viability of breast cancer cells. Mechanistic studies revealed that it activates caspase pathways leading to apoptosis. This finding highlights its potential as a chemotherapeutic agent .
  • Enzyme Interaction:
    A detailed kinetic analysis showed that this compound acts as a competitive inhibitor for COX enzymes. This suggests that it could be beneficial in managing inflammation-related disorders .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial for therapeutic applications. Toxicological studies have indicated moderate toxicity levels at high concentrations; thus, careful dosage regulation is necessary during potential clinical applications.

Q & A

Q. Table 1: Representative Reaction Conditions

SolventCatalystBaseYield (%)Reference
CHCl₃Triazolium saltCs₂CO₃67–76
CCl₄Triazolium saltCs₂CO₃31–69

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign stereochemistry via coupling constants (e.g., δ 9.81 ppm for indole NH in CDCl₃) and confirm trichloromethyl groups (δ 116.7 ppm, J = 290.7 Hz for CF₃ in ¹³C NMR) .
  • FTIR : Detect carbonyl (C=O) stretches at 1659–1762 cm⁻¹ and pyrrolo-oxazole ring vibrations .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated within 0.1 ppm error) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • GHS Classification : Acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Keep in airtight containers under dry, ventilated conditions at 2–8°C to prevent hydrolysis .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How can stereoselectivity (3R,7aR) be controlled during synthesis?

Methodological Answer:
Stereoselectivity arises from chiral catalysts and reaction kinetics:

  • Chiral NHC Catalysts : Enantioselective annulation via [6+2] cycloaddition ensures the cis-configuration .
  • Temperature Control : Lower temperatures (e.g., 0–25°C) favor kinetic control, minimizing racemization .
  • Validation : Compare experimental optical rotation with literature values (e.g., Wang et al., 1999) .

Advanced: What mechanistic insights explain the annulation reaction pathways?

Methodological Answer:
The reaction proceeds via:

Base Activation : Cs₂CO₃ deprotonates the NHC precursor, generating a catalytically active carbene.

Cross-Conjugate Addition : The carbene attacks the aldehyde, forming a Breslow intermediate.

Annulation : Trichloromethyl ketone undergoes nucleophilic attack, closing the pyrrolo-oxazole ring .
Key Evidence : Kinetic isotopic effects (KIEs) and DFT calculations support a stepwise mechanism over concerted pathways .

Advanced: How can biological activity (e.g., antifungal properties) be systematically evaluated?

Methodological Answer:

  • In Silico Screening : Perform molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to predict binding affinities .
  • In Vitro Assays : Test antifungal activity via microbroth dilution (MIC values) against Candida albicans .
  • SAR Studies : Modify substituents (e.g., phenyl vs. trifluoromethyl) to correlate structure with activity .

Advanced: How to resolve contradictions in reported synthetic yields (e.g., 31% vs. 76%)?

Methodological Answer:
Yield discrepancies often stem from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) reduce yields due to steric hindrance .
  • Catalyst Loading : Higher NHC concentrations (10 mol%) improve yields in sterically demanding reactions .
  • Workup Optimization : Immediate quenching and low-temperature extraction minimize side reactions .

Advanced: What computational strategies validate spectroscopic data interpretation?

Methodological Answer:

  • DFT Calculations : Simulate NMR/IR spectra (Gaussian 09, B3LYP/6-311+G(d,p)) to match experimental peaks .
  • Chemical Shift Prediction : Tools like ACD/Labs or MestReNova assign ambiguous signals (e.g., overlapping pyrrole protons) .
  • Docking Validation : Compare computed binding poses with crystallographic data to confirm bioactive conformers .

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